molecular formula C16H25ClN2O2 B12517787 N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea CAS No. 803729-71-7

N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea

Cat. No.: B12517787
CAS No.: 803729-71-7
M. Wt: 312.83 g/mol
InChI Key: YZVJZNCQUVYSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxyheptyl group, resulting in different chemical and biological properties.

    N-(2-Chloroethyl)-N’-[3-(hydroxypropyl)phenyl]urea: Shorter alkyl chain, which may affect its solubility and reactivity.

Uniqueness

N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyheptyl group can influence its solubility, reactivity, and interactions with biological targets, making it a compound of interest for further research.

Properties

CAS No.

803729-71-7

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(7-hydroxyheptyl)phenyl]urea

InChI

InChI=1S/C16H25ClN2O2/c17-10-11-18-16(21)19-15-9-6-8-14(13-15)7-4-2-1-3-5-12-20/h6,8-9,13,20H,1-5,7,10-12H2,(H2,18,19,21)

InChI Key

YZVJZNCQUVYSNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.